Superior Styrene Copolymerization Kinetics of 1,3-Divinylbenzene vs. 1,4-Divinylbenzene at High Conversion
In free-radical copolymerization with styrene, 1,3-divinylbenzene (m-DVB) demonstrates a markedly different reactivity profile compared to its para-isomer. Specifically, the reactivity ratio product (r1·r2) for styrene/m-DVB is 1.11, indicating near-ideal copolymerization, whereas styrene/p-DVB exhibits a product of 0.20, signifying a strong alternating tendency and faster depletion of the divinyl monomer. This difference dictates the compositional homogeneity and crosslink distribution in the forming network [1].
| Evidence Dimension | Reactivity Ratios (r1 for styrene, r2 for DVB) at high conversion (<35%) |
|---|---|
| Target Compound Data | r1 (styrene) = 1.11, r2 (m-DVB) = 1.00 |
| Comparator Or Baseline | 1,4-Divinylbenzene (p-DVB): r1 (styrene) = 0.20, r2 (p-DVB) = 1.00 |
| Quantified Difference | r1·r2 (m-DVB) = 1.11 vs. r1·r2 (p-DVB) = 0.20; a 5.55-fold higher r1 for styrene with m-DVB |
| Conditions | High conversion copolymerization (<35%), determined using the integrated form of the copolymerization equation. |
Why This Matters
This kinetic difference allows for more homogeneous crosslink distribution with m-DVB, preventing early gelation and compositional drift observed with p-DVB, which is critical for producing uniform ion-exchange resins and porous polymers.
- [1] Wiley, R. H., Rao, S. P., Jin, J., & Kim, K. S. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science: Part A - Chemistry, 4(7), 1453–1462. View Source
